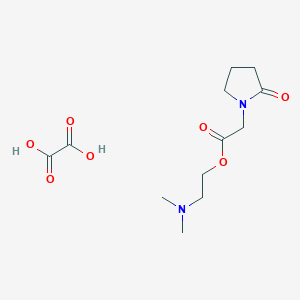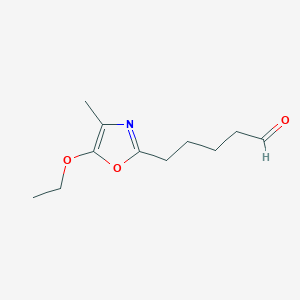
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate, also known as DMAE Bitartrate, is a chemical compound that has been used in scientific research for several decades. This compound is a derivative of the amino acid choline and has been studied for its potential effects on cognitive function, memory, and focus.
Mécanisme D'action
The exact mechanism of action of 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate is not fully understood, but it is believed to work by increasing levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function, memory, and focus. By increasing acetylcholine levels, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate may enhance these cognitive processes.
Biochemical and Physiological Effects:
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been shown to have several biochemical and physiological effects. It has been shown to increase levels of choline and acetylcholine in the brain, which may enhance cognitive function and memory. Additionally, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been extensively studied, making it a well-characterized compound. However, there are also limitations to using 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate in lab experiments. It may have potential side effects, and its mechanism of action is not fully understood.
Orientations Futures
There are many potential future directions for research on 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate. One area of interest is its potential use in treating cognitive impairments such as Alzheimer's disease. Additionally, there is interest in studying its effects on other cognitive processes such as creativity and problem-solving. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate is a well-studied compound that has potential effects on cognitive function, memory, and focus. It is relatively easy to synthesize and has been extensively studied, making it a popular ingredient in many nootropic supplements. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate can be synthesized by reacting dimethylaminoethanol with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with oxalic acid to form the hydrogen oxalate salt of 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate. This process has been optimized over the years to produce high yields of pure 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been extensively studied for its potential effects on cognitive function, memory, and focus. Several studies have shown that 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate can improve cognitive function and memory in both healthy individuals and those with cognitive impairments. Additionally, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been shown to enhance focus and alertness, making it a popular ingredient in many nootropic supplements.
Propriétés
Numéro CAS |
132382-22-0 |
|---|---|
Nom du produit |
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate |
Formule moléculaire |
C12H20N2O7 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-(2-oxopyrrolidin-1-yl)acetate;oxalic acid |
InChI |
InChI=1S/C10H18N2O3.C2H2O4/c1-11(2)6-7-15-10(14)8-12-5-3-4-9(12)13;3-1(4)2(5)6/h3-8H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
LEMGCFYPECJPJK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CN1CCCC1=O.C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)CCOC(=O)CN1CCCC1=O.C(=O)(C(=O)O)O |
Autres numéros CAS |
132382-22-0 |
Synonymes |
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)










